1-(3-Ethoxyphenyl)-2-butanol: Molecular Architecture, Synthetic Methodologies, and Physicochemical Profiling
1-(3-Ethoxyphenyl)-2-butanol: Molecular Architecture, Synthetic Methodologies, and Physicochemical Profiling
Executive Summary
As drug discovery and advanced materials science increasingly rely on highly functionalized building blocks, secondary arylalkanols have emerged as critical synthetic intermediates. 1-(3-Ethoxyphenyl)-2-butanol (CAS: 1285562-26-6) is a highly versatile molecule characterized by a meta-ethoxy substituted phenyl ring covalently linked to a 2-butanol aliphatic chain. This technical guide provides an in-depth analysis of its physicochemical properties, establishes a self-validating synthetic protocol, and explores its mechanistic behavior. Designed for researchers and drug development professionals, this whitepaper bridges theoretical retrosynthesis with practical, bench-ready applications.
Molecular Architecture & Physicochemical Profile
The molecular architecture of 1-(3-Ethoxyphenyl)-2-butanol consists of a lipophilic aromatic core modulated by an electron-donating ethoxy group at the meta position, paired with a polar, hydrogen-bonding secondary alcohol moiety. This bifunctional nature makes it an excellent candidate for further functionalization, such as benzylic C–H amination or oxidation [3].
To facilitate formulation and reaction planning, the quantitative physicochemical data of 1-(3-Ethoxyphenyl)-2-butanol is summarized below [1]:
| Property | Value |
| Chemical Nomenclature | 1-(3-Ethoxyphenyl)butan-2-ol |
| CAS Registry Number | 1285562-26-6 |
| Molecular Formula | C₁₂H₁₈O₂ |
| Molecular Weight | 194.27 g/mol |
| Exact Mass | 194.1307 Da |
| Predicted Boiling Point | ~285 °C (at 760 mmHg) |
| Predicted Density | ~1.02 g/cm³ |
| Topological Polar Surface Area (TPSA) | 29.5 Ų |
| LogP (Predicted) | ~2.8 |
Retrosynthetic Analysis & Logical Framework
From a retrosynthetic perspective, the most robust pathway to construct 1-phenyl-2-butanol derivatives involves a C1-C2 disconnection adjacent to the hydroxyl-bearing carbon [4]. This approach cleaves the target molecule into a nucleophilic 3-ethoxybenzyl synthon and an electrophilic propanal synthon.
Retrosynthetic logical framework for 1-(3-Ethoxyphenyl)-2-butanol via C1-C2 disconnection.
Experimental Workflow: Synthesis via Grignard Addition
The forward synthesis relies on the nucleophilic addition of a Grignard reagent to an aliphatic aldehyde [2]. As a Senior Application Scientist, I emphasize that successful execution of this protocol requires strict adherence to anhydrous conditions and precise thermal control to prevent side reactions such as aldehyde enolization.
Step-by-Step Methodology
Step 1: Preparation of 3-Ethoxybenzylmagnesium Chloride
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Procedure: In a flame-dried Schlenk flask under an inert argon atmosphere, add magnesium turnings (1.1 eq) and a single catalytic crystal of iodine. Add anhydrous Tetrahydrofuran (THF). Slowly, dropwise, introduce 3-ethoxybenzyl chloride (1.0 eq) dissolved in THF. Heat gently to 65 °C to initiate, then maintain at reflux for 1 hour.
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Causality: The iodine crystal is critical; it chemically cleans the passivating magnesium oxide layer, enabling direct electron transfer to the alkyl halide. THF is strictly required over non-polar solvents because its ethereal oxygen lone pairs coordinate directly with the electron-deficient magnesium center, thermodynamically stabilizing the Grignard complex.
Step 2: Nucleophilic Addition to Propanal
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Procedure: Cool the active Grignard reagent to 0 °C using an ice-water bath. Introduce propanal (1.05 eq) dropwise over 30 minutes. Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours.
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Causality: Propanal possesses highly acidic alpha-protons. Cooling the system to 0 °C kinetically favors the desired nucleophilic attack on the carbonyl carbon over the parasitic acid-base reaction (deprotonation), which would otherwise lead to unwanted aldol condensation byproducts.
Step 3: Quenching and Isolation
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Procedure: Quench the reaction mixture at 0 °C by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/Ethyl Acetate).
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Causality: A mild, buffered acid like NH₄Cl (pH ~5.5) is deliberately chosen over strong mineral acids (e.g., HCl). Strong acids risk protonating the newly formed secondary alcohol, turning it into a superior leaving group (water) and driving an E1 dehydration to form an undesired alkene.
Step-by-step synthetic workflow for 1-(3-Ethoxyphenyl)-2-butanol via Grignard addition.
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized batch, the protocol must act as a self-validating system. The molecular identity of 1-(3-Ethoxyphenyl)-2-butanol is confirmed only if the following distinct spectroscopic markers are observed:
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¹H NMR (400 MHz, CDCl₃):
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The terminal methyl group of the butanol chain must appear as a clear triplet at ~0.9 ppm (3H, J = 7.4 Hz).
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The ethoxy methyl group will present as a distinct triplet at ~1.4 ppm (3H, J = 7.0 Hz).
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The ethoxy methylene (-OCH₂-) is highly deshielded and must appear as a quartet at ~4.0 ppm (2H).
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The chiral methine proton (-CH-OH) will present as a complex multiplet at ~3.6 - 3.8 ppm (1H).
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The benzylic protons (-CH₂-Ar) will appear as an ABX system/multiplet around 2.6 - 2.8 ppm (2H) due to the adjacent chiral center.
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Infrared (IR) Spectroscopy: A successful reaction is validated by the disappearance of the strong aldehyde carbonyl stretch (~1720 cm⁻¹) and the emergence of a broad, strong O-H stretching band at ~3300 cm⁻¹ .
Applications in Drug Discovery & Materials Science
The 1-phenyl-2-butanol scaffold is a privileged structural motif in medicinal chemistry. Unprotected arylalkanols like 1-(3-Ethoxyphenyl)-2-butanol serve as direct precursors for the synthesis of biologically active β-amino alcohols via chemoselective benzylic C(sp³)–H amination [3]. Furthermore, the secondary alcohol can be oxidized to the corresponding ketone, which can subsequently undergo asymmetric reduction or reductive amination to yield enantiopure active pharmaceutical ingredients (APIs) targeting central nervous system (CNS) receptors.
References
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Master Organic Chemistry . "Addition of Grignard Reagents to Aldehydes and Ketones." Master Organic Chemistry Reaction Guide. Available at:[Link]
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Shibuya, M., et al. "N-Hydroxyphthalimide-catalyzed chemoselective intermolecular benzylic C–H amination of unprotected arylalkanols." Chemical Communications, RSC Publishing, 2021. DOI: 10.1039/D1CC03466A. Available at:[Link]
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e-PG Pathshala (Inflibnet) . "Advance Organic Synthesis and Supramolecular Chemistry: Disconnection Approach." Ministry of Education, India. Available at: [Link]
